Octadec-9-enylammonium acetate

Description

General Context and Significance of Alkylammonium Salts in Scientific Disciplines

Alkylammonium salts are a broad class of organic compounds characterized by a positively charged ammonium (B1175870) cation to which one or more alkyl groups are covalently bonded. nih.govrsc.org These salts, including primary, secondary, tertiary, and quaternary ammonium species, are fundamental in numerous scientific and technological domains. nih.govresearchgate.net Their amphiphilic nature, arising from the combination of a polar, hydrophilic ammonium headgroup and a nonpolar, hydrophobic alkyl chain, makes them effective surfactants. rsc.org This dual characteristic allows them to reduce surface and interfacial tension, leading to their use as detergents, emulsifiers, and dispersants. rsc.orgnih.gov

In organic chemistry, alkylammonium salts are widely employed as phase-transfer catalysts, facilitating reactions between reagents located in immiscible phases. researchgate.net In materials science, they are critical components in the synthesis of structured materials. For instance, long-chain alkylammonium salts are used as templates for the formation of mesoporous materials and as intercalating agents in layered inorganic compounds like clays (B1170129) and metal oxides. Furthermore, their ability to passivate surfaces and stabilize colloidal dispersions is paramount in the synthesis of high-quality nanoparticles. nih.gov The specific nature of the alkyl group and the counter-ion allows for fine-tuning of their properties for diverse applications, from creating antimicrobial surfaces to serving as precursors in the fabrication of advanced electronic materials. researchgate.netrsc.org

Historical Perspective on Oleyl Amine Derivatives in Academic Investigation

The study of oleyl amine and its derivatives is intrinsically linked to the development of colloid and surface science. While fatty amines have been used industrially for decades as corrosion inhibitors, flotation agents, and precursors to surfactants, their specific and widespread use in academic research blossomed with the rise of nanoscience and nanotechnology in the late 20th and early 21st centuries. nih.gov

Early academic investigations into long-chain amines focused on their fundamental surfactant properties, such as micelle formation and their behavior at interfaces. However, the unique characteristics of oleylamine (B85491)—a C18 chain with a single cis-double bond, which imparts liquidity at room temperature—made it an especially versatile reagent. wikipedia.orgacs.org Researchers in the burgeoning field of nanomaterials synthesis required effective coordinating solvents and capping agents that could function at high temperatures. Oleylamine, with its high boiling point (364 °C) and ability to act as both a solvent and a surface-stabilizing ligand, proved to be an ideal candidate. nih.gov Its ability to reduce metal precursors and control the nucleation and growth of nanoparticles led to its adoption in numerous synthesis protocols for metal, metal oxide, and semiconductor nanocrystals. The combination of oleylamine with oleic acid became a particularly powerful and widely studied system for producing monodisperse nanoparticles, with the in-situ formation of the oleylammonium oleate (B1233923) salt playing a key role in stabilizing the nanocrystal surface. rsc.orgresearchgate.net This history has cemented oleyl amine derivatives, including octadec-9-enylammonium acetate (B1210297), as foundational components in the modern materials chemist's toolkit.

Structural Basis and Isomeric Considerations of Octadec-9-enylammonium Acetate

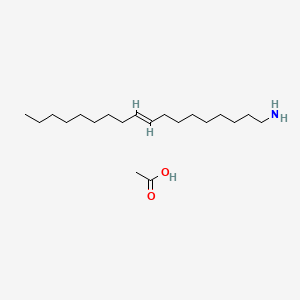

This compound is an ionic compound formed through an acid-base reaction between (9Z)-octadec-9-en-1-amine (oleylamine) and acetic acid. wikipedia.org The resulting salt consists of the octadec-9-enylammonium cation [CH₃(CH₂)₇CH=CH(CH₂)₈NH₃]⁺ and the acetate anion [CH₃COO]⁻.

The cation's structure is defined by a long, 18-carbon aliphatic chain with a single point of unsaturation. The double bond is typically in the cis or (Z) configuration, located at the 9th carbon atom. acs.org This cis bond introduces a kink in the hydrocarbon chain, which is crucial for disrupting close packing and maintaining the compound's liquid state at room temperature. The primary amine group at the terminus of the chain is protonated to form the ammonium cation, which serves as the hydrophilic headgroup.

A significant consideration in the use of this compound is the potential presence of its geometric isomer, the trans or (E) form, known as elaidylamine. wikipedia.org Commercially available oleylamine is often a mixture of the cis and trans isomers, with technical grades containing a substantial fraction of the trans isomer. acs.org The presence of elaidylammonium acetate can influence the self-assembly behavior and the efficacy of the salt as a capping agent in nanoparticle synthesis due to the linear geometry of the trans isomer compared to the kinked cis form. Purification methods have been developed to separate these isomers and reduce other impurities to obtain high-purity oleylamine for sensitive applications. acs.org

Below is a table summarizing key properties of the parent amine, oleylamine.

| Property | Value |

| IUPAC Name | (9Z)-Octadec-9-en-1-amine |

| Synonyms | Oleylamine, cis-9-Octadecenylamine |

| CAS Number | 112-90-3 |

| Molecular Formula | C₁₈H₃₇N |

| Molar Mass | 267.49 g/mol |

| Appearance | Colorless to yellowish liquid |

| Boiling Point | 364 °C |

| Solubility in water | Insoluble |

Note: The properties listed are for the parent amine, oleylamine. The acetate salt is formed by its reaction with acetic acid. wikipedia.org

Overview of Key Research Paradigms for Amphiphilic Species

The behavior of this compound in solution is governed by the fundamental research paradigms of amphiphilic molecules. Amphiphiles, by definition, possess two distinct regions within the same molecule: a hydrophilic ("water-loving") part and a hydrophobic ("water-fearing") or lipophilic part. In this compound, the ammonium acetate group is hydrophilic, while the long octadecenyl chain is hydrophobic.

The central paradigm for amphiphiles is self-assembly, a process driven by the hydrophobic effect. When placed in an aqueous solvent, the hydrophobic tails seek to minimize their contact with water molecules. This drives the molecules to spontaneously organize into ordered supramolecular structures. At low concentrations, these molecules may exist as monomers or adsorb at interfaces (e.g., air-water or oil-water).

Above a specific concentration known as the critical micelle concentration (CMC), amphiphiles aggregate to form micelles. In a classic micelle in water, the hydrophobic tails are sequestered in the core of a spherical structure, while the hydrophilic heads form the outer shell, remaining in contact with the water. Conversely, in a nonpolar organic solvent, they can form reverse micelles, with the polar heads forming the core. Depending on factors like molecular geometry, concentration, temperature, and ionic strength, amphiphiles can also assemble into other complex structures such as cylindrical micelles, vesicles (bilayer spheres), and lamellar phases. This ability to self-organize is the foundation of their utility as surfactants and as structural templates in materials synthesis. rsc.org

Elucidation of this compound's Role in Advancing Chemical Sciences

The primary contribution of this compound and its parent amine to the advancement of chemical sciences lies in its role as a critical surface-active agent in the synthesis of colloidal nanomaterials. Its function is multifaceted, acting as a solvent, a reducing agent, a capping ligand, and a shape-directing agent. researchgate.netacs.org

In the synthesis of nanoparticles, oleylammonium ions dynamically bind to the surface of growing nanocrystals. This binding passivates surface atoms, preventing uncontrolled growth and aggregation of the particles, which is essential for achieving monodispersity and long-term colloidal stability. acs.org The lability of the oleylammonium-surface bond allows for a dynamic equilibrium that facilitates crystal growth while preventing agglomeration.

The interplay between the oleylammonium cation and an anionic co-ligand (like oleate or halide ions) is particularly powerful. This ligand pair can selectively bind to different crystallographic facets of a nanocrystal, altering their relative growth rates and thereby controlling the final shape of the particle, leading to the formation of cubes, rods, and other anisotropic structures. rsc.org

A significant area of advancement is in the field of metal halide perovskites for optoelectronic applications like solar cells and LEDs. Oleylammonium ions can act as surface passivating ligands for 3D perovskite nanocrystals, healing defects and enhancing photoluminescence quantum yields. rsc.orgnih.gov In some cases, the long-chain cation can be incorporated into the perovskite structure itself to form 2D or quasi-2D Ruddlesden-Popper phases, which exhibit unique electronic and optical properties. rsc.org The ability to precisely control the surface chemistry and dimensionality of these materials using oleylammonium salts is a key factor in their development. nih.govacs.org

Detailed Research Findings for this compound and its Derivatives

| Research Area | Key Findings | Role of this compound/Oleylamine |

| Nanoparticle Synthesis | Serves as a high-temperature solvent, reducing agent, and stabilizing capping ligand for a variety of metal, metal oxide, and semiconductor nanoparticles. researchgate.netacs.org | Controls particle size and shape, prevents aggregation, and ensures colloidal stability. rsc.org |

| Perovskite Nanocrystals | Acts as a surface passivating agent, healing defects and improving optoelectronic properties. Can also be a structural component in 2D perovskites. rsc.orgnih.gov | The oleylammonium cation binds to the nanocrystal surface, often through hydrogen bonding with surface halides, reducing non-radiative recombination pathways. nih.govacs.org |

| Gold Nanoparticle Synthesis | Oleylamine acts as both a reducing agent for Au(III) and a protecting ligand for the resulting nanoparticles. nih.gov | Forms complexes with the gold salt that decompose at elevated temperatures to form nanoparticles. The amine is converted to an amide in the process. nih.gov |

| Magnetic Nanoparticles (e.g., CoFe₂O₄) | The concentration of oleylamine during solvothermal synthesis influences the final nanoparticle size, morphology, and magnetic properties. mdpi.com | Binds to the nanoparticle surface, controlling inter-particle interactions and modifying electronic structure. mdpi.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

3811-68-5 |

|---|---|

Molecular Formula |

C20H41NO2 |

Molecular Weight |

327.5 g/mol |

IUPAC Name |

acetic acid;(E)-octadec-9-en-1-amine |

InChI |

InChI=1S/C18H37N.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2(3)4/h9-10H,2-8,11-19H2,1H3;1H3,(H,3,4)/b10-9+; |

InChI Key |

NLGOTHQMVKZTBP-RRABGKBLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCN.CC(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCN.CC(=O)O |

Related CAS |

1838-19-3 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Octadec 9 Enylammonium Acetate

Established Synthetic Routes for Octadec-9-enylammonium Acetate (B1210297)

The primary route to producing octadec-9-enylammonium acetate involves a two-step process: the synthesis of the oleylamine (B85491) precursor followed by its reaction with acetic acid.

Amination Processes and Oleylamine Precursor Synthesis

Oleylamine, the precursor to this compound, is an unsaturated fatty amine. Its synthesis is most commonly achieved through the amination of oleic acid. This process typically involves the conversion of oleic acid to an intermediate that is more susceptible to amination.

One established industrial method involves the reaction of oleic acid with ammonia (B1221849). However, this direct amidation requires high temperatures and pressures and often utilizes a catalyst to proceed efficiently. A more common laboratory and industrial-scale synthesis involves a multi-step process:

Conversion of Oleic Acid to Oleoyl (B10858665) Chloride: Oleic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form oleoyl chloride. This reaction is typically carried out in an inert solvent.

Amidation of Oleoyl Chloride: The resulting oleoyl chloride is then reacted with ammonia (NH₃) to produce oleamide (B13806).

Reduction of Oleamide: The oleamide is subsequently reduced to oleylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Another significant route for oleylamine synthesis is the catalytic hydrogenation of oleonitrile (B91845). This process involves the reaction of oleonitrile with hydrogen gas in the presence of a metal catalyst, such as nickel or cobalt.

The choice of synthetic route can influence the purity and isomeric distribution of the final oleylamine product. For instance, the reaction conditions can affect the degree of saturation of the alkyl chain and the cis/trans isomer ratio of the double bond.

Table 1: Comparison of Oleylamine Synthesis Routes

| Synthetic Route | Key Reactants | Catalyst/Reagent | Key Intermediates | Typical Conditions |

|---|---|---|---|---|

| From Oleic Acid | Oleic Acid, Thionyl Chloride, Ammonia, Lithium Aluminum Hydride | - | Oleoyl Chloride, Oleamide | Multi-step, involves strong reducing agents |

| From Oleonitrile | Oleonitrile, Hydrogen | Nickel or Cobalt | - | High pressure, high temperature |

| Direct Amination | Oleic Acid, Ammonia | Metal Oxide Catalyst | - | High temperature, high pressure |

Salt Formation Mechanisms with Acetic Acid

This compound is formed through a straightforward acid-base reaction between oleylamine and acetic acid. Oleylamine, possessing a basic amino group (-NH₂), readily reacts with the acidic carboxyl group (-COOH) of acetic acid.

The reaction involves the transfer of a proton (H⁺) from the acetic acid to the lone pair of electrons on the nitrogen atom of the oleylamine. This results in the formation of the oleylammonium cation ([C₁₈H₃₅NH₃]⁺) and the acetate anion (CH₃COO⁻), which are held together by electrostatic attraction. This reaction is typically exothermic and can be performed by mixing the two reactants, often in a suitable solvent to control the reaction rate and dissipate heat. The resulting salt can then be isolated by precipitation or evaporation of the solvent.

Alternative Synthetic Pathways and Process Optimization Strategies for this compound

Research into alternative synthetic pathways for oleylamine, and by extension this compound, is driven by the desire for improved efficiency, higher purity, and milder reaction conditions. One area of focus is the development of more efficient catalytic systems for the direct amination of oleic acid or its esters.

Process optimization strategies often revolve around the purification of the oleylamine precursor. Commercially available oleylamine can contain various impurities, including the trans-isomer (elaidylamine) and other long-chain amines with different chain lengths. Purification methods such as distillation, recrystallization, and chromatography are employed to obtain high-purity oleylamine, which is crucial for applications where precise chemical composition is required.

Furthermore, one-pot synthesis methods are being explored to streamline the production process. A "one-pot" approach for synthesizing metal nanoparticles capped with oleylamine has been described, where the reduction of a metal salt and the in-situ formation of the oleylamine capping agent occur in the same reaction vessel. While not a direct synthesis of the acetate salt, this demonstrates the potential for integrated and more efficient processes.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fatty amines and their derivatives to reduce environmental impact and improve sustainability.

A significant development in this area is the use of enzymatic catalysis. Lipases and other enzymes are being investigated for the amination of fatty acids and their esters. researchgate.net For instance, a one-pot, three-enzyme cascade has been developed to synthesize primary amines from fatty acids, offering a biocatalytic alternative to traditional chemical methods. rsc.org This approach avoids the use of harsh reagents and high temperatures, operating under milder, more environmentally benign conditions.

The use of greener solvents is another key aspect of green chemistry. While traditional syntheses may use volatile organic compounds, research is exploring the use of more sustainable alternatives. For example, the use of ionic liquids as catalysts and reaction media for amidation reactions is being investigated.

Furthermore, the direct use of renewable feedstocks, such as triglycerides from vegetable oils, is a cornerstone of green fatty amine synthesis. researchgate.net Enzymatic processes can directly convert these renewable resources into fatty amines, reducing the reliance on petrochemical-based starting materials.

Table 2: Green Chemistry Approaches in Oleylamine Synthesis

| Green Chemistry Principle | Application in Oleylamine Synthesis | Benefits |

|---|---|---|

| Catalysis | Use of biocatalysts (e.g., lipases) for amination. | Milder reaction conditions, high selectivity, reduced waste. |

| Renewable Feedstocks | Direct conversion of triglycerides (vegetable oils) to fatty amines. | Reduces reliance on fossil fuels, sustainable sourcing. |

| Safer Solvents | Exploration of ionic liquids and solvent-free reaction conditions. | Reduced environmental impact and worker exposure to hazardous solvents. |

| Atom Economy | Development of one-pot synthesis and catalytic routes to maximize the incorporation of reactant atoms into the final product. | Increased efficiency, reduced waste generation. |

Chemical Modifications and Derivatives of this compound for Tailored Research Applications

The chemical functionality of this compound, primarily residing in the oleylamine precursor, allows for a wide range of chemical modifications to tailor its properties for specific research applications. The presence of the primary amine group and the carbon-carbon double bond in the alkyl chain are key sites for derivatization.

Modifications at the Amine Group:

The primary amine group can undergo a variety of reactions to form different derivatives. These include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and quaternary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

Modifications at the Double Bond:

The carbon-carbon double bond in the oleyl chain can be functionalized through several reactions, such as:

Epoxidation: Reaction with peroxy acids to form an epoxide ring.

Hydrogenation: Reduction of the double bond to form the saturated analogue, octadecylammonium acetate.

Halogenation: Addition of halogens (e.g., bromine, chlorine) across the double bond.

Polymerization: The double bond can participate in polymerization reactions.

These modifications are extensively utilized in the field of materials science, particularly in the synthesis and functionalization of nanoparticles. For instance, oleylamine is a common capping agent and stabilizer in the synthesis of various metal and metal oxide nanoparticles. rsc.orgacs.org The amine group coordinates to the nanoparticle surface, preventing aggregation and controlling particle growth. The hydrophobic oleyl chain provides solubility in nonpolar solvents.

Derivatives of oleylamine are also used to create functional materials. For example, the reaction of oleylamine with other molecules can be used to attach specific functional groups to a surface or a nanoparticle, thereby imparting desired properties such as fluorescence or catalytic activity. rsc.org

Advanced Spectroscopic and Chromatographic Analysis of Octadec 9 Enylammonium Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Octadec-9-enylammonium Acetate (B1210297)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of octadec-9-enylammonium acetate, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In ¹H NMR spectroscopy, the proton signals of the octadec-9-enylammonium cation are characteristic. The protons of the terminal methyl group (CH₃) typically appear as a triplet at approximately 0.8-0.9 ppm. The numerous methylene (B1212753) (CH₂) groups of the alkyl chain produce a broad multiplet in the region of 1.2-1.5 ppm. The protons on the carbons adjacent to the double bond and the ammonium (B1175870) group are deshielded and thus appear at lower fields. Specifically, the allylic protons (C₈-H₂ and C₁₁-H₂) are expected around 2.0 ppm, while the protons on the carbon alpha to the ammonium group (C₁-H₂) are shifted downfield to approximately 2.8-3.0 ppm due to the electron-withdrawing effect of the -NH₃⁺ group. The olefinic protons (-CH=CH-) of the cis-9-octadecenyl chain are typically observed as a multiplet around 5.3-5.4 ppm. The protons of the ammonium group (-NH₃⁺) are often broad and may appear over a wide range, sometimes around 8.8 ppm, depending on the solvent and concentration. The methyl protons of the acetate counter-ion (CH₃COO⁻) would present as a singlet, with its chemical shift influenced by the solvent, but typically expected in the range of 1.9-2.1 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. The terminal methyl carbon appears at approximately 14 ppm. The saturated methylene carbons of the long alkyl chain resonate between 22 and 32 ppm. The olefinic carbons are found significantly downfield, typically around 130 ppm. The carbon atom attached to the ammonium group (C-1) is deshielded and appears around 40-42 ppm. For the acetate anion, the methyl carbon is expected around 21 ppm, and the carboxylate carbon (COO⁻) would be significantly downfield, in the region of 175-180 ppm. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Data inferred from studies on oleylamine (B85491), oleylammonium salts, and acetate ions. hmdb.ca

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Terminal CH₃ | ~0.8-0.9 (triplet) | ~14 |

| Alkyl CH₂ Chain | ~1.2-1.5 (multiplet) | ~22-32 |

| Allylic CH₂ (C₈, C₁₁) | ~2.0 (multiplet) | ~27 |

| CH₂ alpha to -NH₃⁺ (C₁) | ~2.8-3.0 (multiplet) | ~40-42 |

| Olefinic -CH=CH- | ~5.3-5.4 (multiplet) | ~130 |

| Acetate CH₃ | ~1.9-2.1 (singlet) | ~21 |

| Acetate COO⁻ | N/A | ~175-180 |

| Ammonium -NH₃⁺ | Variable, ~8.8 (broad) | N/A |

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis of this compound

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and probing the fragmentation pathways of this compound. Depending on the ionization technique used, different aspects of the compound's structure can be investigated.

Under electrospray ionization (ESI), a soft ionization technique, the primary species observed would be the intact octadec-9-enylammonium cation, [C₁₈H₃₆NH₃]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight. In negative ion mode, the acetate anion [CH₃COO]⁻ would be detected. ESI-MS is particularly useful for confirming the molecular identity of the salt components. The use of alkylammonium acetate buffers in native ESI-MS has been shown to influence protein-ligand binding affinities, highlighting the interaction of these ions in the gas phase. researchgate.net

Electron ionization (EI), a hard ionization technique, would lead to extensive fragmentation of the molecule. The molecular ion of the intact salt is generally not observed. Instead, the fragmentation pattern would be dominated by the octadec-9-enylammonium cation. Key fragmentation pathways for aliphatic amines include α-cleavage, where the largest alkyl group is preferentially lost. researchgate.net A prominent fragmentation for long-chain acetate derivatives is the loss of a neutral acetic acid molecule (60 Da), resulting in an [M-60]⁺ ion. researchgate.net Another possible fragmentation is the loss of ketene (B1206846) (42 Da). researchgate.net The long alkyl chain would also undergo characteristic fragmentation, producing a series of carbocation clusters separated by 14 Da (corresponding to CH₂ units).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Data inferred from general fragmentation patterns of amines and long-chain acetates. researchgate.net

| Ion/Fragment | Predicted m/z | Ionization Mode | Description |

| [C₁₈H₃₆NH₃]⁺ | ~268.3 | ESI (+) | Intact Cation |

| [CH₃COO]⁻ | ~59.0 | ESI (-) | Intact Anion |

| [M-CH₃COOH]⁺ | Variable | EI | Loss of neutral acetic acid |

| [M-CH₂CO]⁺ | Variable | EI | Loss of neutral ketene |

| [CₙH₂ₙ₊₁]⁺ series | Variable | EI | Alkyl chain fragmentation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

In the FTIR spectrum, the N-H stretching vibrations of the primary ammonium group (-NH₃⁺) are prominent, typically appearing as a broad band in the range of 3000-3200 cm⁻¹. The C-H stretching vibrations of the alkyl chain are observed just below 3000 cm⁻¹; the asymmetric and symmetric stretches of the CH₂ groups are near 2920 and 2850 cm⁻¹, respectively. A key feature for the unsaturated alkyl chain is the C=C stretching vibration of the cis-alkene, which gives a weak band around 1650-1660 cm⁻¹. The C-H out-of-plane bending of the cis-alkene may also be visible around 720 cm⁻¹. The acetate counter-ion shows strong characteristic bands: an asymmetric COO⁻ stretch typically between 1550-1610 cm⁻¹ and a symmetric COO⁻ stretch around 1400-1450 cm⁻¹. unl.pt

Raman spectroscopy provides complementary information. While the N-H and O-H stretches are often weak in Raman, the C-H stretching region (2800-3000 cm⁻¹) is well-defined. The C=C stretching vibration, which is weak in the IR spectrum, often gives a strong band in the Raman spectrum around 1655 cm⁻¹, making it a valuable tool for confirming the presence of the double bond. unl.pt The C-C skeletal vibrations in the alkyl chain appear in the 1000-1200 cm⁻¹ region. The symmetric stretch of the carboxylate group (COO⁻) of acetate is also typically Raman active, appearing around 1410 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Data inferred from spectral data of long-chain amines, alkenes, and acetates. unl.ptresearchgate.netresearchgate.net

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Functional Group |

| N-H Stretch | 3000-3200 (broad) | Weak | -NH₃⁺ |

| C-H Stretch (Alkyl) | ~2920, ~2850 | ~2920, ~2850 | -CH₂, -CH₃ |

| C=C Stretch | ~1655 (weak) | ~1655 (strong) | -CH=CH- (cis) |

| Asymmetric COO⁻ Stretch | 1550-1610 (strong) | Weak | CH₃COO⁻ |

| Symmetric COO⁻ Stretch | 1400-1450 (strong) | ~1410 | CH₃COO⁻ |

| N-H Bend | ~1500-1550 | Weak | -NH₃⁺ |

X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Analysis of this compound

X-ray Diffraction (XRD) is the definitive method for determining the solid-state structure of crystalline materials like this compound. Long-chain alkylammonium salts are known to self-assemble into highly ordered lamellar (layered) structures in the solid state. psu.edu

Single-crystal XRD, when suitable crystals can be grown, provides the precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing. For this compound, this would reveal how the hydrophobic alkyl chains pack together and how the hydrophilic ammonium and acetate ions are arranged. The structure is expected to consist of bilayers, with the long alkyl chains interdigitating and held together by van der Waals forces, while the ionic head groups form layers stabilized by hydrogen bonding between the ammonium protons and the acetate oxygen atoms. psu.edu

Powder X-ray Diffraction (PXRD) is used on polycrystalline samples and provides information about the crystal system, unit cell dimensions, and phase purity. The PXRD pattern of a layered material like this would be characterized by a series of sharp, intense, low-angle reflections corresponding to the (00l) planes, which represent the repeating distance of the bilayers (d-spacing). The length of this d-spacing is directly related to the length of the alkyl chain. The size of the alkylammonium cation has been shown to directly influence the unit cell dimensions and crystal symmetry in similar perovskite structures. rsc.org

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or related impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. Due to the ionic nature and lack of a strong chromophore in the entire molecule, specific HPLC modes are required. Reversed-phase HPLC (e.g., with a C18 column) can be used, but often requires an ion-pairing reagent to achieve good retention and peak shape for the ammonium cation. Interestingly, alkylammonium acetates themselves, such as dihexylammonium acetate, can serve as volatile ion-pairing reagents for the analysis of other charged molecules in LC-MS. nih.gov For the analysis of this compound, a mixed-mode column with both weak anion-exchange and reversed-phase characteristics could simultaneously quantify the octadec-9-enylammonium cation and the acetate anion in a single run. fishersci.com Detection can be achieved using a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or mass spectrometry (LC-MS).

Gas Chromatography (GC) is suitable for analyzing the volatile components or derivatives of the compound. Direct analysis of the salt is not feasible due to its low volatility. However, GC-MS can be used to analyze the free base, oleylamine, if the sample is appropriately treated or if thermal decomposition to the amine occurs in the hot injector. Derivatization of the amine to a less polar species can also facilitate GC analysis. GC is particularly powerful for assessing the purity of the alkyl chain, for instance, to detect the presence of saturated (octadecylammonium) or other isomeric (e.g., trans-9-octadecenylammonium) impurities. nih.gov

Table 4: Chromatographic Methods for Analysis of this compound

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas | Detection | Purpose |

| HPLC | Mixed-Mode WAX/Reversed-Phase | Acetonitrile/Ammonium Acetate Buffer | CAD, ELSD, MS | Purity, simultaneous cation/anion quantification. fishersci.com |

| HPLC (Ion-Pairing) | C18 | Acetonitrile/Water with Ion-Pair Reagent | UV (low λ), ELSD, MS | Purity assessment of the cation. nih.gov |

| GC | Capillary (e.g., VF5) | Helium | MS, FID | Analysis of the free amine, assessment of alkyl chain purity. nih.gov |

Thermogravimetric Analysis (TGA) for Decomposition Pathway Studies of this compound

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing valuable insights into its thermal stability and decomposition pathways.

For this compound, a TGA thermogram would likely show a multi-step decomposition profile. An initial mass loss at lower temperatures (e.g., 50-150°C) could be attributed to the loss of adsorbed or interlayer water, if present. lcms.cz The primary decomposition of the salt would occur at higher temperatures. Studies on related acetate-containing layered materials suggest that the decomposition can proceed via the loss of acetic acid. lcms.cz This would be followed by the decomposition and volatilization of the long-chain alkylamine. The decomposition of the acetate group itself can lead to the formation of products like acetone (B3395972) and carbon dioxide at temperatures above 250°C. lcms.cz The precise temperatures and the number of decomposition steps would depend on the heating rate and the atmosphere (e.g., inert or oxidative). TGA, especially when coupled with evolved gas analysis (TGA-MS or TGA-FTIR), can definitively identify the gaseous products released at each stage of decomposition.

Supramolecular Assemblies and Interfacial Phenomena of Octadec 9 Enylammonium Acetate

Formation and Stability of Emulsions and Dispersions Mediated by Octadec-9-enylammonium Acetate (B1210297)

Octadec-9-enylammonium acetate's amphiphilic nature makes it an effective agent for the formation and stabilization of emulsions (liquid-liquid dispersions) and solid-in-liquid dispersions. When used to stabilize an oil-in-water emulsion, the hydrophobic tails of the molecule will adsorb onto the surface of the oil droplets, while the charged ammonium (B1175870) acetate headgroups extend into the surrounding water phase. This creates a protective layer around the droplets, preventing them from coalescing through a combination of electrostatic and steric repulsion.

The effectiveness of this compound as an emulsifier is influenced by the properties of both the oil and aqueous phases, including their polarity and ionic strength. The stability of emulsions formed with this surfactant can be significant, a property leveraged in various applications, such as in the preparation of nanoparticle dispersions. For instance, the combination of oleylamine (B85491) and a carboxylic acid (like acetic acid) is widely used to create stable colloidal dispersions of nanoparticles in various solvents. rsc.org The stabilization mechanism involves the adsorption of the oleylammonium cations onto the nanoparticle surface, preventing aggregation. rsc.org

The stability of emulsions and dispersions can be assessed by monitoring changes in droplet or particle size distribution over time, measuring zeta potential to quantify the surface charge, and observing phase separation. While specific studies on emulsions stabilized solely by this compound are not extensively detailed, the widespread use of the oleylamine/acid system in nanoparticle synthesis underscores its efficacy in preventing particle agglomeration and maintaining stable dispersions. nih.gov

Adsorption Phenomena at Liquid-Air and Liquid-Solid Interfaces Involving this compound

This compound readily adsorbs at interfaces to reduce the interfacial energy. At the liquid-air interface of an aqueous solution, the molecules orient with their hydrophobic tails directed towards the air and their hydrophilic headgroups in the water, leading to a decrease in the surface tension of the water.

At liquid-solid interfaces, the adsorption behavior is more complex and depends on the nature of the solid surface and the solvent. In nonpolar solvents, the polar headgroup of this compound may adsorb onto a polar solid surface, leaving the hydrophobic tails extending into the solvent. Conversely, on a hydrophobic surface from an aqueous solution, the hydrophobic tails will adsorb.

The adsorption of oleylamine, and by extension oleylammonium acetate, onto solid surfaces is a key aspect of its role as a capping agent in nanoparticle synthesis. It has been shown that oleylamine can adsorb onto the surface of various nanoparticles, controlling their growth and preventing aggregation. rsc.orgmdpi.com The interaction often involves the amine headgroup binding to the nanoparticle surface. mdpi.comresearchgate.netnih.gov In the case of oleylammonium acetate, the ammonium headgroup can form hydrogen bonds with surface atoms, leading to a stable adsorbed layer. nih.gov The strength and nature of this adsorption can be studied using techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), which can identify the chemical bonds formed between the adsorbate and the surface. mdpi.comresearchgate.net

Self-Assembly of this compound into Vesicular and Lamellar Structures

Beyond the formation of simple spherical micelles, long-chain amphiphiles like this compound can self-assemble into more complex structures such as vesicles and lamellar phases. Vesicles are spherical bilayers enclosing a solvent core, while lamellar phases consist of extended parallel bilayers separated by solvent layers.

The formation of these structures is highly dependent on the concentration of the amphiphile, temperature, and the presence of other components in the system. The reaction of oleylamine with a carboxylic acid can lead to the formation of a gel-like material, which suggests the formation of an extended network of self-assembled structures. rsc.org This is indicative of the formation of lamellar or other liquid crystalline phases.

While direct evidence for vesicle formation from pure this compound is not prominent in the literature, the formation of vesicles from lamellar liquid crystals of similar cationic amphiphiles has been demonstrated, often triggered by the addition of other substances that alter the curvature of the bilayers. nih.gov The combination of oleylamine and oleic acid has been noted to form various liquid crystalline structures, which are precursors to vesicles and other complex phases. nih.gov The specific morphology adopted by this compound would be governed by the geometric packing parameter of the molecule, which relates the headgroup area to the volume and length of the hydrophobic tail.

Rheological Investigations of this compound Solutions and Dispersions

The rheological properties of solutions and dispersions containing this compound are directly related to the type and concentration of the supramolecular structures present. At concentrations below the CMC, the viscosity of the solution is expected to be close to that of the solvent. As micelles form and their volume fraction increases, the viscosity will rise.

The formation of more complex, extended structures like worm-like micelles or liquid crystalline phases (e.g., hexagonal or lamellar) can lead to a dramatic increase in viscosity and the emergence of viscoelastic behavior. The gel-like consistency observed upon mixing oleylamine and acetic acid is a strong indicator of the formation of such a network structure, which would exhibit a high viscosity and potentially a yield stress. rsc.org

Detailed rheological studies would involve measuring the viscosity as a function of shear rate and performing oscillatory measurements to determine the storage (G') and loss (G'') moduli. Such studies on similar systems, like chitosan (B1678972) in acetic acid, have shown shear-thinning behavior, where the viscosity decreases with increasing shear rate, which is characteristic of solutions containing entangled polymer-like structures. tubitak.gov.trmdpi.com It is plausible that concentrated solutions of this compound, particularly those in a gel or liquid crystalline state, would exhibit similar non-Newtonian rheological properties.

Phase Behavior and Phase Transitions in this compound Systems

The phase behavior of this compound is expected to be rich, with the potential for multiple liquid crystalline phases to exist as a function of concentration and temperature. These phases arise from the spontaneous long-range ordering of the amphiphilic molecules.

At low concentrations in water, it would exist as a solution of monomers and micelles. As the concentration increases, transitions to more ordered phases are expected. Common liquid crystalline phases for single-chain surfactants include:

Hexagonal phase (H₁): Cylindrical micelles packed in a hexagonal lattice.

Lamellar phase (Lα): Bilayers of surfactant molecules separated by layers of solvent.

Cubic phases (I₁, V₁): Complex, bicontinuous structures.

The specific sequence of phases and the temperatures at which transitions occur would need to be determined experimentally using techniques such as polarized optical microscopy (POM), small-angle X-ray scattering (SAXS), and differential scanning calorimetry (DSC). The interaction between oleylamine and oleic acid is known to result in systems with complex phase behavior, including the formation of liquid crystals. nih.govnih.gov The presence of the cis-double bond in the octadec-9-enyl chain introduces a kink, which influences the packing of the molecules and can favor the formation of certain liquid crystalline structures over others.

The table below summarizes the expected phases for a typical single-chain ionic surfactant in water with increasing concentration.

| Concentration Range | Dominant Species/Phase | Description |

| Very Dilute | Monomers | Individual surfactant molecules dissolved in the solvent. |

| Above CMC | Spherical Micelles (L₁) | Aggregates of ~50-100 molecules with a hydrophobic core and hydrophilic shell. |

| Intermediate | Cylindrical/Worm-like Micelles | Elongated micellar structures. |

| Concentrated | Liquid Crystalline Phases (e.g., Hexagonal, Lamellar, Cubic) | Ordered arrangements of surfactant aggregates. |

This table represents a generalized phase progression and the specific behavior of this compound may vary.

Interactions with Biological Membrane Models and Model Systems

Permeation and Translocation Mechanisms of Octadec-9-enylammonium Acetate (B1210297) Across Lipid Bilayer Models (e.g., liposomes, planar lipid bilayers)

The permeation of Octadec-9-enylammonium acetate across a lipid bilayer is governed by the physicochemical properties of its constituent ions: the positively charged octadec-9-enylammonium cation and the acetate anion. The translocation of charged molecules across the hydrophobic core of a membrane is an energetically unfavorable process. rsc.org Therefore, the primary mechanism of permeation for the cationic component is expected to involve the transient formation of an ion pair with a co-transported anion or a "flip-flop" mechanism where the neutral amine form (oleylamine) crosses the membrane and subsequently becomes protonated or deprotonated on the other side.

Molecular dynamics simulations on similar aliphatic amine drugs have shown that the neutral form has a significantly higher permeability coefficient than the ionized form. nih.gov The long, unsaturated C18 alkyl chain of the octadec-9-enylammonium cation facilitates its insertion into the lipid bilayer. The rate of translocation would then depend on the energy barrier to move the charged ammonium (B1175870) headgroup through the hydrophobic core. This barrier can be substantial, limiting passive diffusion of the cation itself. biorxiv.org

Studies using model systems like droplet interface bilayers have been employed to understand the translocation of charged peptides, revealing that the lipid composition, particularly the presence of anionic lipids, is crucial for the initial recruitment and subsequent translocation of cationic species. nih.gov While no specific studies on this compound were found, it is plausible that its permeation would be significantly enhanced in membranes containing negatively charged phospholipids (B1166683) due to favorable electrostatic interactions. The process can be conceptualized in several steps: adsorption to the membrane surface, insertion of the hydrophobic tail, and the rate-limiting translocation of the polar headgroup across the central hydrophobic region. nih.gov

Influence of this compound on Membrane Fluidity and Phase Behavior in Model Systems

The incorporation of amphiphilic molecules into a lipid bilayer can significantly alter its physical properties, including membrane fluidity and phase transition behavior. This compound, as a single-chain cationic amphiphile, is expected to influence these properties. The long C18 oleyl chain, with its cis double bond, would introduce packing defects in the ordered gel phase of saturated phospholipids like dipalmitoylphosphatidylcholine (DPPC) or dimyristoylphosphatidylcholine (B1235183) (DMPC).

This disruption of the acyl chain packing typically leads to a depression and broadening of the main phase transition (T_m) from the gel (L_β) to the liquid crystalline (L_α) phase. Differential Scanning Calorimetry (DSC) is the primary technique used to study these phase transitions. nih.govtechnologynetworks.com For instance, studies on antineoplastic ether lipids, which are also amphiphilic, have demonstrated their ability to lower the transition temperature of DMPC vesicles. nih.gov Similarly, the incorporation of omega-3 fatty acids into DPPC liposomes results in a shift of the phase transition to lower temperatures and a broadening of the endothermic peak, indicating a fluidizing effect. researchgate.net

While no specific DSC data for this compound is available, the expected effect on a model lipid like DPPC can be illustrated hypothetically.

Illustrative Data Table: Hypothetical Effect of this compound on the Main Phase Transition of DPPC Vesicles This table is for illustrative purposes only and is based on the known effects of similar amphiphiles. Specific experimental data for this compound is not available.

| Molar % of this compound in DPPC | Main Transition Temperature (T_m) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |

|---|---|---|

| 0 | 41.5 | 8.7 |

| 5 | 39.8 | 7.5 |

| 10 | 37.2 | 6.1 |

| 15 | 34.5 | 4.8 |

The electrostatic interaction between the cationic headgroup of the molecule and the phosphate (B84403) groups of the phospholipids could also contribute to changes in membrane organization and phase behavior.

Interaction of this compound with Membrane-Associated Proteins in Reconstituted Systems

Cationic amphiphiles are known to interact with and influence the function of membrane proteins. These interactions can be both specific, involving binding to charged residues on the protein, and non-specific, arising from the perturbation of the surrounding lipid bilayer which in turn affects the protein's conformational dynamics and activity.

For example, studies on the small multidrug resistance protein, EmrE, reconstituted in proteoliposomes, have shown that the fluidity of the lipid bilayer has a profound impact on the quality of solid-state NMR spectra, indicating a strong coupling between the protein's dynamics and the state of the membrane. nih.gov The introduction of a molecule like this compound would alter this lipid environment, potentially modulating the protein's structure and function.

While direct studies on the interaction of this compound with specific reconstituted proteins like bacteriorhodopsin or others are not found in the literature, it can be hypothesized that its effects would be twofold. The positively charged headgroup could interact electrostatically with negatively charged amino acid residues at the protein-lipid interface, while the hydrophobic tail would interact with the transmembrane domains. Such interactions could lead to changes in protein stability, oligomerization state, or enzymatic activity.

Modulation of Ion Transport in Artificial Membrane Channels by this compound

Amphiphilic molecules can modulate the function of ion channels by altering the physical properties of the membrane, such as thickness, curvature stress, and surface tension, or by directly interacting with the channel-forming peptide. The gramicidin (B1672133) A and alamethicin (B1591596) channels are well-characterized model systems for studying such interactions. nih.govnih.gov

Studies on gramicidin A analogues have shown that modifying the polarity of the amino acid side chains can significantly impact the single-channel conductance. nih.gov The introduction of a cationic amphiphile like this compound into the membrane could alter the local electrostatic potential at the mouth of the channel, thereby influencing ion entry and transport. The partitioning of the amphiphile into the bilayer would also change the mechanical properties of the membrane, which can affect the stability and gating of the channel.

In the case of alamethicin, a voltage-gated peptide channel, its activity is sensitive to the lipid environment. nih.govnih.gov Polycations have been shown to block ion permeation through alamethicin channels via electrostatic interactions. technologynetworks.com It is plausible that this compound could exert a similar modulatory effect, potentially by binding to the channel mouth or by altering the membrane dipole potential, thus affecting the voltage-sensing mechanism of the channel. However, without direct experimental evidence, these remain plausible hypotheses.

Role of this compound in Mimicking Biological Processes for Fundamental Research

One of the key areas where long-chain amines like oleylamine (B85491) are used to mimic biological processes is in the study of membrane fusion. nih.gov Cationic lipids are widely employed to create fusogenic liposomes, which can merge with negatively charged membranes, a process fundamental to cellular trafficking and viral entry. nih.govnih.gov The protonated amine group of this compound can interact with anionic phospholipids (like phosphatidylserine (B164497) or phosphatidic acid) in a target membrane, neutralizing charge repulsion and bringing the two bilayers into close proximity, which is a critical step for fusion to occur. nih.gov

The balance between the hydrophobic tail and the hydrophilic headgroup is crucial for fusogenic activity. The unsaturated oleyl chain of this compound, which favors a conical molecular shape, can induce non-lamellar phases (like hexagonal or cubic phases) that are intermediates in the fusion process. While specific studies using the acetate salt are not prevalent, the underlying principles of cationic surfactant-induced fusion are well-established and form a basis for its potential application in this area of research. nih.gov

Applications in Advanced Materials Science and Engineering Research

Role of Octadec-9-enylammonium Acetate (B1210297) in Nanomaterial Synthesis and Functionalization

The synthesis of nanoparticles with controlled size, shape, and surface properties is a cornerstone of modern nanotechnology. Octadec-9-enylammonium acetate plays a crucial role in this field, acting as a highly effective stabilizing and capping agent. lookchem.com Its primary function is to modulate the growth of nanocrystals in solution and prevent their uncontrolled aggregation.

As a surface modifier , the oleylammonium cation (the long hydrocarbon chain part of the molecule) adsorbs onto the surface of nascent nanoparticles during their formation. This adsorption is driven by the interaction between the ammonium (B1175870) headgroup and the nanoparticle surface. The long, nonpolar octadecenyl chains then extend into the surrounding solvent, creating a protective layer. This layer serves two main purposes: it sterically hinders nanoparticles from approaching each other, thus preventing agglomeration, and it controls the diffusion of precursor monomers to the nanoparticle surface, which allows for precise control over the final size and morphology of the nanoparticles. lookchem.com

In some synthesis protocols, this compound can also act as a templating agent . Its amphiphilic nature allows it to form micelles or other ordered structures in solution, which can then serve as nanoreactors or templates around which the inorganic material precipitates and grows. This templating effect is particularly useful for synthesizing nanoparticles with complex or anisotropic shapes. The use of (Z)-octadec-9-enylammonium acetate as a stabilizing agent is instrumental in controlling the dimensions and preventing the clumping of nanoparticles during their synthesis. lookchem.com

Contributions of this compound to Colloidal Stability in Nanodispersions

The long-term stability of nanoparticles dispersed in a liquid medium—a colloidal dispersion or nanodispersion—is critical for their application in fields ranging from electronics to medicine. This compound is an excellent agent for ensuring such stability. Its effectiveness stems from its properties as a surfactant and dispersant. lookchem.com

When introduced into a system of nanoparticles suspended in a liquid, the compound's molecules arrange themselves at the nanoparticle-liquid interface. The ammonium acetate headgroup anchors the molecule to the particle surface, while the long hydrocarbon tail projects into the dispersion medium. This creates a steric barrier that physically prevents the nanoparticles from coming into close contact and coalescing, a process known as flocculation or aggregation. By preventing this aggregation, it ensures that the particles remain evenly distributed throughout the medium. lookchem.com This is crucial for maintaining the unique optical, electronic, and catalytic properties of the nanodispersion, which are often dependent on the individual, un-aggregated state of the nanoparticles. The compound's ability to reduce the surface tension of liquids also facilitates the easier mixing and uniform distribution of particles. lookchem.com

Tribological Studies: Mechanisms of Friction Reduction and Wear Protection in Model Lubricants Utilizing this compound Derivatives

While direct tribological studies specifically on this compound are not extensively documented in public literature, research on its parent compound, oleylamine (B85491), and other long-chain amine derivatives provides significant insight into the likely mechanisms of friction and wear reduction. These molecules are investigated as friction modifiers and anti-wear additives in lubricants.

The primary mechanism of action is the formation of a thin, durable boundary film on the rubbing surfaces. The polar amine headgroup of the molecule adsorbs onto the metal surfaces, which are typically steel or other alloys. This adsorption creates a densely packed, oriented monolayer where the long, non-polar hydrocarbon tails are aligned roughly perpendicular to the surface. When two such surfaces come into contact, the interaction is between these layers of hydrocarbon tails rather than direct metal-to-metal contact. This molecular layer acts as a shear plane with low resistance, significantly reducing the coefficient of friction.

Furthermore, under conditions of high pressure and temperature at asperity contacts, these adsorbed molecules can undergo tribochemical reactions with the metal surface. These reactions can form a more robust, protective film, often composed of metal soaps or complex organometallic compounds, which provides enhanced wear protection by preventing catastrophic adhesion and material loss from the surfaces.

Corrosion Inhibition Mechanisms on Metal Surfaces Investigated with this compound Derivatives

Derivatives of this compound, particularly those based on its precursor oleylamine, are recognized as effective corrosion inhibitors for metals, especially steel in acidic environments. nih.govresearchgate.net The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which forms a protective barrier against the corrosive medium. nih.govresearchgate.net

This adsorption process can occur through two main mechanisms:

Physisorption: This involves electrostatic interactions between the positively charged ammonium group and the negatively charged metal surface (in certain electrolytes), or van der Waals forces between the long hydrocarbon chain and the surface.

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the nitrogen atom's lone pair and the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate covalent bond.

Once adsorbed, the long, hydrophobic octadecenyl chains form a dense, non-polar film that displaces water and corrosive species (like chloride and hydronium ions) from the metal surface, effectively blocking both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. semanticscholar.org Studies on oleylamine show it acts as a mixed-type inhibitor, meaning it suppresses both reactions, though often with a more pronounced effect on the cathodic reaction. semanticscholar.org The efficiency of this inhibition increases with the concentration of the inhibitor, as a more complete and dense protective film is formed. nih.govresearchgate.net At a concentration of 100 ppm, oleylamine has been shown to achieve a corrosion inhibition efficiency of over 95% on mild steel. nih.govresearchgate.net

| Inhibitor Concentration (ppm) | Corrosion Inhibition Efficiency (%) |

| 5 | Data indicates exponential increase |

| 10 | Data indicates exponential increase |

| 25 | Significant increase observed |

| 100 | >95% |

This table presents data on the corrosion inhibition efficiency of oleylamine, the precursor amine to this compound, on AISI 1018 carbon steel. The data demonstrates a clear trend of increasing efficiency with higher concentrations of the inhibitor. nih.govresearchgate.net

Development of Functional Coatings and Films Incorporating this compound

The film-forming and surface-active properties of this compound make it a valuable component in the formulation of functional coatings and thin films. Its primary role in this context is often as a high-performance dispersant. sclthoil.com In paint and coating formulations, ensuring that pigments and other particulate additives are finely and uniformly dispersed is critical for achieving desired properties like color consistency, gloss, and mechanical strength. This compound adsorbs onto the surface of these particles, preventing them from clumping together and settling out of the formulation. sclthoil.com

Beyond its role as a dispersant, its corrosion inhibition properties are directly leveraged in protective coatings. sclthoil.comnih.gov When incorporated into a coating matrix, the compound can migrate to the coating-metal interface, providing an active "self-healing" or "smart" corrosion protection mechanism. If a scratch or defect in the coating exposes the underlying metal, the inhibitor molecules present at the interface can adsorb onto the exposed metal, stifling the corrosion process before it can propagate. This application is particularly relevant for creating advanced anti-rust paints and protective films for metals in aggressive environments. sclthoil.comnih.gov

Computational Chemistry and Theoretical Modeling of Octadec 9 Enylammonium Acetate

Molecular Dynamics Simulations of Interfacial and Self-Assembly Processes of Octadec-9-enylammonium Acetate (B1210297)

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time. For a cationic surfactant like octadec-9-enylammonium acetate, MD simulations can reveal intricate details of its aggregation in solution and its behavior at interfaces, such as air-water or oil-water interfaces.

Detailed research findings from MD simulations on analogous long-chain alkylammonium salts demonstrate that these molecules spontaneously form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). The hydrophobic octadecenyl chains aggregate to form the core of the micelle, minimizing their contact with water, while the hydrophilic ammonium (B1175870) headgroups remain exposed to the aqueous environment. The acetate counter-ions are typically distributed near the micellar surface.

Simulations of the air-water interface show that this compound molecules would orient themselves with the hydrophobic tail extending into the air and the hydrophilic headgroup remaining in the water, thereby reducing the surface tension of the water. In an oil-water interface, the tail would be solvated in the oil phase, and the headgroup in the aqueous phase, promoting the formation of emulsions. A study on the protic ionic liquid 2-(hydroxy)ethylammonium acetate using MD simulations highlighted the importance of the force field in predicting the interaction behavior between the cation and anion. researchgate.net

Table 1: Illustrative Data from Molecular Dynamics Simulations of a Model Cationic Surfactant System

| Simulation Parameter | Value/Observation |

| System | 100 surfactant molecules in 10,000 water molecules |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 200 ns |

| Key Finding | Formation of a spherical micelle with a radius of ~2.5 nm. |

| Average number of molecules per micelle | 60-80 |

| Headgroup-water radial distribution function | Strong peak at 0.35 nm, indicating hydration. |

| Counter-ion distribution | Concentrated within 1 nm of the micelle surface. |

This table is illustrative and based on typical findings for similar cationic surfactants.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, these calculations can provide insights into the charge distribution, the nature of the ionic bond between the octadec-9-enylammonium cation and the acetate anion, and the reactivity of different parts of the molecule.

Calculations such as Density Functional Theory (DFT) can be used to determine the optimized geometry of the molecule and to calculate properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity. A smaller gap suggests higher reactivity.

The distribution of electrostatic potential on the molecular surface can also be mapped, visually identifying the electron-rich (negatively charged) and electron-poor (positively charged) regions. For this compound, the ammonium group would be the primary site for nucleophilic attack, while the acetate anion would be a potential nucleophile. A large dataset of quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules has been made available, which can serve as a valuable resource for developing machine learning models to predict chemical properties. nih.gov

Table 2: Predicted Electronic Properties of a Model Alkylammonium Cation via Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high chemical stability. |

| Mulliken Charge on Nitrogen | +0.8e | Confirms the cationic nature of the headgroup. |

This table is illustrative and based on typical findings for similar alkylammonium cations.

Coarse-Grained Modeling of Supramolecular Architectures Involving this compound

While all-atom MD simulations provide detailed information, they are computationally expensive for large systems and long timescales. Coarse-grained (CG) modeling simplifies the system by grouping several atoms into a single "bead," allowing for the simulation of larger systems, such as the formation of complex supramolecular structures like vesicles or bilayers. wikipedia.org

In a CG model of this compound, the octadecenyl chain could be represented by a few beads, the ammonium headgroup by one bead, and the acetate anion by another. The interactions between these beads are parameterized to reproduce certain macroscopic or all-atom simulation properties. CG simulations have been successfully used to study the self-assembly of various surfactants, including the formation of micelles, bilayers, and vesicles. rsc.orgresearchgate.netelsevierpure.com For instance, CG MD simulations of cetyltrimethylammonium bromide (CTAB) have shown the formation of spherical and tubular micelles depending on the simulation conditions. rsc.org

Table 3: Example of a Coarse-Grained Mapping for this compound

| Molecular Fragment | Number of Heavy Atoms | Coarse-Grained Bead Type |

| Terminal methyl group (C16-C18) | 3 | Hydrophobic (C1) |

| Methylene (B1212753) groups (C10-C15) | 6 | Hydrophobic (C1) |

| Double bond and adjacent methylenes (C7-C9) | 3 | Less hydrophobic (C2) |

| Methylene groups (C1-C6) | 6 | Hydrophobic (C1) |

| Ammonium headgroup | 1 (N) | Charged (Q) |

| Acetate anion | 4 | Charged (Qa) |

This table presents a hypothetical coarse-graining scheme.

Docking Studies of this compound with Model Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for understanding the interaction of molecules like this compound with biological macromolecules such as proteins or DNA.

Given its cationic nature, the ammonium headgroup of this compound would be expected to interact favorably with negatively charged residues on a protein surface, such as aspartate or glutamate, through electrostatic interactions. The long hydrophobic tail could interact with hydrophobic pockets or domains of a protein. Docking studies of oleanolic acid derivatives have demonstrated the importance of both hydrogen bonding and hydrophobic interactions in their binding to biological targets. nih.govresearchgate.net Similarly, studies on long-chain amines have shown that their inhibitory activity against certain enzymes is linked to chain length and the nature of the amine. nih.gov

Table 4: Hypothetical Docking Results of this compound with a Model Protein

| Protein Target (Hypothetical) | Binding Site | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| Serum Albumin | Hydrophobic pocket | Leucine, Valine, Phenylalanine | -7.2 |

| DNA (minor groove) | Negatively charged phosphate (B84403) backbone | Arginine, Lysine (via displacement) | -6.5 |

| Anionic channel protein | Pore lining | Aspartate, Glutamate | -8.1 |

This table is for illustrative purposes and does not represent actual experimental data.

Predictive Models for Structure-Activity Relationships of this compound in Academic Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a specific property. nih.govresearchgate.net For a class of compounds like alkylammonium salts, QSAR models could be developed to predict properties such as antimicrobial activity, cytotoxicity, or environmental fate based on molecular descriptors.

These descriptors can be derived from the molecular structure and can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined activities for a series of related compounds, a predictive model can be built. For instance, a QSAR study on the inhibition of dynamin GTPase activity by long-chain amines found that inhibitory activity was linked to chain length and quaternarization of the terminal amine. nih.gov

Table 5: Key Molecular Descriptors for a QSAR Model of Cationic Surfactants

| Descriptor Type | Specific Descriptor | Relevance to Activity |

| Topological | Molecular Connectivity Index | Describes the degree of branching in the molecule. |

| Electronic | Partial Charge on the Nitrogen Atom | Relates to the strength of electrostatic interactions. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the hydrophobicity of the molecule. |

| Steric | Molecular Volume | Relates to the size and shape of the molecule. |

This table lists common descriptors used in QSAR studies.

Emerging Research Frontiers and Future Directions for Octadec 9 Enylammonium Acetate Studies

Integration of Octadec-9-enylammonium Acetate (B1210297) in Responsive and Smart Material Systems Research

Octadec-9-enylammonium acetate, often referred to as oleylammonium acetate, plays a critical role as a stabilizing and shape-controlling agent in the synthesis of nanoparticles, which are fundamental components of responsive and smart materials. Its function is particularly prominent in the creation of quantum dots (QDs) and perovskite nanocrystals (PNCs), where it facilitates the formation of uniform, size-tunable, and highly luminescent materials.

Research has demonstrated that the concentration of this compound during synthesis directly influences the final size and properties of the nanoparticles. For instance, in the synthesis of Zn₀.₅Cd₀.₅Se alloy QDs, increasing the amount of oleylamine (B85491) (the precursor to the ammonium (B1175870) acetate salt) leads to a decrease in the average diameter of the QDs, shifting their emission wavelengths. nih.gov This control over particle size is crucial for tuning the quantum confinement effects that govern the optical and electronic properties of these materials. nih.govmdpi.com Similarly, in the production of formamidinium lead bromide (FAPbBr₃) perovskite nanocrystals, the quantity of the organic ligand is a key factor in optimizing the photoluminescence quantum yield. researchgate.net

The compound's role extends to the synthesis of various advanced nanocrystals, including CuInSeₓS₂₋ₓ, ZnSeᵧS₁₋ᵧ, and different formulations of lead-halide perovskites like CsPbBr₃ and FAPbI₃. mdpi.comgoogle.comnih.gov In these processes, it acts as a surface ligand, passivating defects and ensuring the colloidal stability of the nanocrystals in solution. researchgate.netrsc.org This surface functionalization is essential for integrating these nanomaterials into larger systems, such as light-emitting diodes (LEDs), solar cells, and photodetectors, where their responsive properties can be harnessed. mdpi.comnih.gov

Table 1: Role of this compound (and its precursor Oleylamine) in Nanoparticle Synthesis

| Nanoparticle System | Precursors | Role of this compound/Oleylamine | Key Findings | Reference(s) |

|---|---|---|---|---|

| Zn₀.₅Cd₀.₅Se Alloy QDs | Zn(OAc)₂, CdO, Se, Oleylamine (OLA) | Controls particle size | Average diameter decreases from 8 nm to 4 nm as OLA content increases, leading to a blue-shift in emission. | nih.gov |

| CuInSeₓS₂₋ₓ QDs | Copper iodide, Indium acetate, Oleylamine (OLA) | Solvent and stabilizing agent | Facilitates the dissolution of precursors for the synthesis of quantum dot cores. | google.com |

| CsPbBr₃ Perovskite QDs | Cs₂CO₃, PbBr₂, Oleylamine, Oleic Acid | Capping ligand | Adjusting the ligand concentration and reaction temperature allows for tuning the quantum dot size and achieving blue emission. | mdpi.com |

| FAPbI₃ Perovskite QDs | Formamidinium acetate (FAAc), PbI₂, Oleylamine (OAm) | Capping ligand and morphology control | Assists in the synthesis of colloidally stable FAPbI₃ PQDs, with size influenced by additives like ZnI₂. | nih.gov |

| FAPbBr₃ Perovskite Nanocrystals | Formamidinium bromide (FABr), PbBr₂, Oleylamine (OLA) | Defect passivation and photoluminescence tuning | Optimal OLA concentration (e.g., 20 μL) resulted in a peak photoluminescence quantum yield of 74%. | researchgate.net |

Novel Biotechnological and Bioengineering Applications Utilizing this compound in Research Tools

The amphiphilic nature of this compound makes it a compelling candidate for various biotechnological and bioengineering applications, particularly in the field of drug and gene delivery. Cationic lipids are known to self-assemble into vesicles, such as liposomes, which can encapsulate therapeutic molecules. nih.govresearchgate.netresearchgate.net These structures can protect the encapsulated cargo from degradation and facilitate its delivery into cells.

The positively charged headgroup of this compound can interact electrostatically with negatively charged molecules like nucleic acids (DNA and RNA), making it a potential non-viral vector for gene delivery. nih.govnih.gov This interaction can lead to the formation of compact nanoparticles that protect the genetic material and aid its entry into cells. While many studies focus on cationic polymers, the principles apply to cationic lipids as well. nih.gov Surface modifications of these delivery systems can further reduce cytotoxicity and improve biocompatibility. nih.gov

In drug delivery, liposomes formulated with cationic lipids can enhance the therapeutic efficacy of drugs by improving their solubility, stability, and cellular uptake. nih.govbrieflands.com For example, research into nanoliposomal formulations of glatiramer acetate, a drug for multiple sclerosis, aims to improve its physicochemical characteristics and reduce side effects by creating a controlled-release system. brieflands.com The ability to create stable nanoliposomes with high drug entrapment efficiency is a key focus of this research. brieflands.com The lipid composition, including the presence of cationic lipids, is a critical factor in the stability and release kinetics of these drug delivery systems. nih.gov

Exploration of this compound in Environmental Remediation Methodologies

Currently, there is a notable lack of specific research on the application of this compound in environmental remediation. While surfactants, in general, are used in environmental contexts for processes like soil washing and the dispersion of oil spills, the focus of research for this particular compound has been in materials science and biotechnology. The properties that make it an effective emulsifier and dispersant could theoretically be applied to environmental challenges. For instance, its ability to stabilize oil-in-water emulsions could be relevant for cleaning up hydrophobic pollutants. However, dedicated studies to evaluate its efficacy and environmental fate in such applications are yet to be conducted. Future research in this area would need to address not only its remediation potential but also its biodegradability and potential ecotoxicity to ensure that its application does not pose a secondary environmental risk.

Development of Advanced Analytical Techniques for Detection and Quantification of this compound in Complex Matrices

The detection and quantification of this compound in complex biological or environmental samples present an analytical challenge that requires sophisticated techniques. While methods for the general analysis of acetate and other alkylammonium compounds exist, specific protocols for this compound are not widely established.

High-Performance Liquid Chromatography (HPLC) is a promising technique. For acetate quantification, HPLC methods using anion exchange columns with UV or photometric detection have been developed. researchgate.netfishersci.com For separating compounds with long alkyl chains, reversed-phase HPLC is often employed. The use of a dihexylammonium acetate ion-pairing reagent has shown success in the HPLC-Mass Spectrometry (MS) analysis of other complex organic molecules, suggesting a potential strategy for this compound. nih.gov

Mass Spectrometry (MS), particularly coupled with chromatography (GC-MS or LC-MS), offers high sensitivity and specificity. researchgate.netnih.gov Native ESI-MS has been used to study protein-ligand interactions in the presence of various alkylammonium acetate buffers, demonstrating the compatibility of these compounds with MS analysis. nih.govresearchgate.netscholaris.canih.gov For quantification in biological samples, a derivatization step, such as alkylation, followed by GC-MS analysis could be a viable approach, similar to methods developed for free acetate. researchgate.net The development of robust analytical methods is crucial for pharmacokinetic studies in drug delivery applications and for any future environmental monitoring. nih.gov

Table 2: Potential Analytical Techniques for this compound

| Analytical Technique | Principle | Potential Application for this compound | Reference(s) on Related Compounds |

|---|---|---|---|

| HPLC with UV/Photometric Detection | Separation based on polarity or ion exchange, followed by UV light absorbance or photometric measurement. | Quantification in pharmaceutical formulations or environmental samples. | researchgate.netfishersci.com |

| HPLC-Mass Spectrometry (HPLC-MS) | Combines HPLC separation with mass-based detection for high specificity and sensitivity. | Identification and quantification in complex matrices like biological fluids or tissues. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection; often requires derivatization. | Quantification of the compound after chemical modification to increase volatility. | researchgate.net |

| Native Electrospray Ionization-Mass Spectrometry (ESI-MS) | Soft ionization technique to analyze non-covalent complexes in solution. | Studying interactions with biological molecules like DNA or proteins. | nih.govresearchgate.net |

Addressing Fundamental Questions in Surfactant and Interface Science through this compound Studies

This compound serves as a model compound for investigating fundamental principles in surfactant and interface science. Its amphiphilic structure drives its self-assembly in solutions and its adsorption at interfaces, such as the air-water or oil-water interface. nih.gov